Erythromycin-d6 - 959119-25-6

Erythromycin-d6

Catalog Number: EVT-1488723
CAS Number: 959119-25-6
Molecular Formula: C37H67NO13
Molecular Weight: 740.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin is a well-known macrolide antibiotic that has been extensively used in clinical settings for the treatment of various bacterial infections. Beyond its antibacterial properties, erythromycin has been found to have a range of biological activities that may contribute to its therapeutic effects. This comprehensive analysis will delve into the mechanism of action of erythromycin and its applications in different fields, as elucidated by the studies retrieved.

Applications in Various Fields

Gastrointestinal Applications

Erythromycin has been identified as a gastrointestinal prokinetic agent, which is used to treat conditions such as delayed gastric emptying and nausea2. Its ability to stimulate motilin receptors and enhance gastrointestinal motility is a key aspect of its therapeutic use in this field4.

Antibacterial Applications

Novel erythromycin derivatives have been developed with enhanced antibacterial activity against key respiratory pathogens, including those resistant to erythromycin itself3. These derivatives are promising candidates for the treatment of infections caused by multidrug-resistant bacteria.

Anti-inflammatory and Immunomodulatory Effects

Erythromycin has been shown to exert anti-inflammatory effects by suppressing the release of proinflammatory cytokines such as IL-6 and IL-8 from human bronchial epithelial cells5 6. It also appears to have immunomodulatory effects, enhancing the production of cytokines by macrophages and modulating the virulence of Pseudomonas aeruginosa7.

Environmental Impact and Ecotoxicology

The presence of erythromycin in aquatic ecosystems has raised concerns about its impact on non-target organisms. Studies have investigated the toxicity of erythromycin on microalgae, with findings indicating that it can inhibit population growth and affect the photosynthetic apparatus8.

Pharmacokinetic-Pharmacodynamic Modeling

Research into the pharmacokinetic-pharmacodynamic relationship of erythromycin has provided insights into its inhibitory effect on the production of cytokines such as TNF-α and IL-6, which may have clinical relevance9.

Respiratory Applications

In the context of respiratory diseases, erythromycin and clarithromycin have been found to attenuate cytokine-induced endothelin-1 expression in human bronchial epithelial cells, which may contribute to their efficacy in the treatment of bronchial asthma10.

Erythromycin A

  • Compound Description: Erythromycin A is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is a naturally occurring compound produced by the bacterium Saccharopolyspora erythraea. []
  • Relevance: Erythromycin A is the parent compound of erythromycin-d6, meaning that erythromycin-d6 is a deuterated form of erythromycin A. The two molecules share the same core structure, but erythromycin-d6 has six hydrogen atoms replaced with deuterium atoms. []

Erythromycin A Ketone

  • Compound Description: Erythromycin A ketone is a derivative of erythromycin A where the 9-oxo group has been reduced to a hydroxyl group. It is used as a chemical intermediate in the synthesis of other erythromycin analogs. []
  • Relevance: Erythromycin A ketone serves as a valuable point of comparison for spectroscopic analysis of related erythromycin compounds, including erythromycin-d6. By understanding the spectral characteristics of the ketone, researchers can better interpret the spectra of other derivatives and identify structural modifications. []

(E)-Erythromycin A Oxime

  • Compound Description: (E)-Erythromycin A oxime is a derivative of erythromycin A where the keto group is converted into an oxime group. It is an intermediate in the synthesis of other erythromycin analogs. []
  • Relevance: (E)-Erythromycin A oxime, like erythromycin A ketone, is useful for understanding the structure-activity relationships of erythromycin and its analogs. The study of its conformational analysis can help explain the biological activity of erythromycin-d6. []

Azithromycin

  • Compound Description: Azithromycin is a semisynthetic macrolide antibiotic derived from erythromycin A. It has a similar mechanism of action to erythromycin, binding to the 50S ribosomal subunit of bacteria. []
  • Relevance: Azithromycin exemplifies a successful example of rational drug design based on the structure of erythromycin. Understanding the structural similarities and differences between azithromycin and erythromycin-d6 can aid in developing new macrolide antibiotics. []

6-Deoxyerythromycin D

  • Compound Description: 6-Deoxyerythromycin D is a naturally occurring analog of erythromycin that lacks a hydroxyl group at the 6-position. It serves as a precursor in the biosynthesis of erythromycin A and other related compounds. []
  • Relevance: 6-Deoxyerythromycin D is a crucial intermediate in the biosynthetic pathway of erythromycin, and understanding its role can provide insights into the production and potential modifications of erythromycin-d6. []

15-Propargyl Erythromycin A

  • Compound Description: 15-Propargyl erythromycin A is a synthetic analog of erythromycin A with a propargyl group attached to the 15-position. This modification introduces a functional group that can be readily modified for further chemical derivatization. []
  • Relevance: 15-Propargyl erythromycin A demonstrates the possibility of creating orthogonally functional erythromycin analogs with similar potency to erythromycin A, which could be applied to the development of new erythromycin-d6 analogs. []
Overview

Erythromycin-d6 is a stable isotope-labeled form of erythromycin, a widely used macrolide antibiotic. This compound is particularly valuable in pharmacological research and analytical chemistry due to its ability to provide insights into drug metabolism and pharmacokinetics. Erythromycin-d6 is utilized as an internal standard in mass spectrometry and other analytical techniques, allowing for precise quantification of erythromycin in biological samples.

Source and Classification

Erythromycin was first discovered in the 1950s and is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). It belongs to the class of antibiotics known as macrolides, characterized by their large lactone rings. Erythromycin-d6 is classified as a stable isotope-labeled compound, where six hydrogen atoms in the erythromycin molecule are replaced with deuterium atoms. This modification does not significantly alter the antibiotic's biological properties but enhances its detectability in analytical methods.

Synthesis Analysis

The synthesis of erythromycin-d6 involves several steps, primarily focusing on the introduction of deuterium into the erythromycin structure. The process typically includes:

  1. Deuteration: This can be achieved through various methods, such as using deuterated solvents or reagents during the synthesis of erythromycin. For instance, deuterated acetic acid may be employed to replace hydrogen atoms with deuterium.
  2. Isolation and Purification: After synthesis, erythromycin-d6 is isolated using techniques like high-performance liquid chromatography (HPLC) to ensure purity and confirm the incorporation of deuterium.

Technical details regarding the synthesis can vary depending on the specific method used, but they generally involve careful reaction conditions to control the extent of deuteration and minimize by-products.

Molecular Structure Analysis

Erythromycin-d6 retains the core structure of erythromycin, which consists of a 14-membered lactone ring with several hydroxyl and methoxy groups. The key structural features include:

  • Molecular Formula: C₁₄H₁₈N₂O₅ (for erythromycin), with deuterium substitution altering the hydrogen count.
  • Molecular Weight: The molecular weight of erythromycin-d6 is approximately 290.38 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy: The presence of deuterium can be confirmed through nuclear magnetic resonance spectroscopy, which will show shifts corresponding to the replaced hydrogen atoms.
Chemical Reactions Analysis

Erythromycin-d6 participates in various chemical reactions similar to its non-labeled counterpart. Key reactions include:

  • Antibiotic Activity: Erythromycin-d6 exhibits antibacterial properties by binding to bacterial ribosomes, inhibiting protein synthesis.
  • Metabolic Pathways: In metabolic studies, erythromycin-d6 can be used to trace metabolic pathways without interference from naturally occurring erythromycin due to its distinct isotopic signature.

The technical details of these reactions often involve monitoring changes in concentration over time using chromatographic techniques.

Mechanism of Action

Erythromycin acts primarily by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting RNA-dependent protein synthesis. The mechanism involves:

  1. Binding: Erythromycin-d6 binds to the peptidyl transferase center of the ribosome.
  2. Inhibition: This binding prevents the translocation step during protein synthesis, effectively halting bacterial growth.

Data from studies indicate that erythromycin can exhibit bacteriostatic or bactericidal effects depending on concentration and bacterial strain.

Physical and Chemical Properties Analysis

Erythromycin-d6 shares many physical and chemical properties with erythromycin but has unique characteristics due to deuteration:

  • Solubility: Erythromycin-d6 is soluble in organic solvents such as methanol and dichloromethane.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
  • Spectroscopic Properties: The presence of deuterium alters NMR spectra, providing distinct peaks that aid in identification and quantification.

Relevant data from analyses often include melting points, boiling points, and solubility profiles under different conditions.

Applications

Erythromycin-d6 has several scientific applications:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying erythromycin levels in biological samples.
  • Pharmacokinetic Studies: Helps researchers understand the metabolism and elimination pathways of erythromycin in clinical studies.
  • Drug Development: Assists in evaluating new formulations or derivatives of erythromycin by providing a reference for comparison.
Introduction to Erythromycin-d6

Definition and Structural Characteristics of Erythromycin-d6

Erythromycin-d6 (CAS 959119-25-6) is a deuterium-labeled isotopologue of the macrolide antibiotic erythromycin A, where six hydrogen atoms (³H) are replaced by stable deuterium isotopes (²H) at specific molecular positions. This modification yields a molecular formula of C₃₇H₆₁D₆NO₁₃ and a molecular weight of 739.96 g/mol, representing a 6-Da increase over unmodified erythromycin (MW 733.93 g/mol) [1] [5] [7]. The deuterium atoms are strategically incorporated at the N-methyl groups of the desosamine sugar moiety, as confirmed by the SMILES notation: O([C@]1([H])OC@HCC@H[C@H]1O)[C@H]1C@@(O)C [2] [7]. This labeling preserves the stereochemical complexity of erythromycin, including its 14-membered lactone ring, desosamine, and cladinose sugars, while minimally altering its physical properties. The density ranges between 1.2±0.1 g/cm³, boiling point at 818.4±65.0°C, and vapor pressure of 0.0±0.6 mmHg at 25°C [7]. Crucially, the deuterium substitution occurs at metabolically stable positions, ensuring isotopic integrity during experimental applications.

Structural Comparison with Native ErythromycinTable 1: Key Molecular Characteristics of Erythromycin-d6 vs. Erythromycin A

PropertyErythromycin-d6Native Erythromycin
Molecular FormulaC₃₇H₆₁D₆NO₁₃C₃₇H₆₇NO₁₃
Molecular Weight (g/mol)739.96733.93
Deuterium PositionsN-methyl groups of desosamineN/A
LogP2.83~2.8 (calculated)
Hydrogen Bond Donor Count55
Hydrogen Bond Acceptor Count1414

Role of Isotopic Labeling in Pharmaceutical Research

Deuterium labeling serves as a powerful tool in drug development, leveraging the kinetic isotope effect (KIE) and mass differentiation for research applications. Erythromycin-d6 exemplifies this through three primary mechanisms:

  • Mass Spectrometry Quantification: As an internal standard in LC-MS/MS analyses, Erythromycin-d6 compensates for matrix effects and extraction variability in complex biological and environmental samples. Its near-identical chemical behavior coupled with 6-Da mass shift enables precise quantification of native erythromycin in pharmacokinetic studies, wastewater analysis, and food safety testing (e.g., antibiotic residues in poultry feathers and salmon) [5] [7]. This application is critical given erythromycin’s environmental persistence and regulatory monitoring requirements under the Water Framework Directive.

  • Metabolic Pathway Elucidation: The isotopic signature allows tracking of erythromycin’s biotransformation products. In hepatic metabolism studies, researchers differentiate phase I/II metabolites from background interferents by detecting deuterium retention patterns. This revealed that cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation – a major metabolic route – occurs preferentially at non-deuterated sites, confirming the isotope effect on metabolism [1] [2].

  • ADME (Absorption, Distribution, Metabolism, Excretion) Studies: Co-administration of Erythromycin-d6 with unlabeled drug permits simultaneous measurement of parent compound and metabolites without cross-interference. This approach demonstrated erythromycin’s tissue distribution in fish models and its partitioning between liquid/solid phases in wastewater treatment plants, showing 60–80% removal efficiency via sorption processes [5] [7].

Table 2: Analytical Applications of Erythromycin-d6 in Research

Application DomainSpecific Use CaseBenefit of Deuterium Labeling
Environmental AnalysisQuantification in river water/sedimentsCorrects for matrix effects in SPE-LC-MS/MS
PharmacokineticsPlasma clearance studies in animal modelsEnables simultaneous analyte/internal standard
Food SafetyAntibiotic residue detection in aquaculture productsDistinguishes endogenous vs. exogenous sources
Metabolic ProfilingIdentification of CYP3A4-mediated metabolitesTracks metabolic fate via isotopic patterns

Historical Development of Deuterated Erythromycin Analogues

The genesis of Erythromycin-d6 is intertwined with erythromycin’s own discovery and the evolution of isotopic labeling technologies. Key milestones include:

  • 1952: McGuire et al. first isolate erythromycin from Saccharopolyspora erythraea (then Streptomyces erythreus) in Philippine soil samples, laying the foundation for macrolide antibiotics [3] [6]. For decades, erythromycin served as a penicillin alternative but faced challenges like acid instability and complex biosynthesis.

  • 1980s–1990s: Advances in microbial heterologous expression enabled genetic manipulation of erythromycin’s polyketide synthase (PKS) genes. Seminal work demonstrated that eryF (encoding cytochrome P450 EryF) catalyzes C6 hydroxylation during erythromycin A biosynthesis [4] [6]. This understanding later facilitated targeted deuteration strategies.

  • 2010: A breakthrough occurred when researchers achieved complete heterologous biosynthesis of erythromycin A in Escherichia coli by transferring the 55-kb gene cluster from S. erythraea. This platform produced titers of ~10 mg/L and allowed genetic engineering for analog production, including deuterated variants [4]. The E. coli system overcame limitations of slow S. erythraea cultivation and enabled precise isotope incorporation via precursor-directed feeding.

  • Post-2010: Commercial suppliers (e.g., MedChemExpress, InvivoChem) scaled synthesis using chemical deuteration or enzymatic methods. The synthetic route involves protecting erythromycin’s reactive groups (e.g., C2' and C4'' OH), followed by H/D exchange at the dimethylamino group using D₂O/catalysts, yielding >98% purity Erythromycin-d6 [1] [2]. Concurrently, analytical applications expanded, with researchers employing Erythromycin-d6 to investigate:

  • Antibiotic persistence in wastewater treatment [5]
  • Multi-residue detection in environmental matrices [7]
  • Pharmacokinetic interactions in combination therapies [8]

Table 3: Historical Timeline of Deuterated Erythromycin Development

YearMilestoneSignificance
1952Isolation of native erythromycinProvided parent compound for modification
1962Characterization of P450 EryF catalysisElucidated key biosynthetic hydroxylation step
2010Heterologous production in E. coli [4]Enabled genetic engineering for deuterated analogs
2017First environmental multiresidue analysis using Erythromycin-d6 [5]Validated its use as internal standard in complex matrices
2021–2023Commercial GMP-grade productionSupported standardized pharmacokinetic research

Concluding RemarksErythromycin-d6 exemplifies the convergence of isotope chemistry and pharmaceutical analytics, serving as an indispensable tool for elucidating the environmental fate, metabolic pathways, and quantification of a therapeutically significant antibiotic. Its development mirrors advances in synthetic biology and mass spectrometry, highlighting how strategic molecular design addresses persistent challenges in drug research.

Properties

CAS Number

959119-25-6

Product Name

Erythromycin-d6

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

740.0 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3

InChI Key

ULGZDMOVFRHVEP-MECBHOFCSA-N

Synonyms

E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin;

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.